3-[(m-Bromophenyl)methoxy]bromobenzene
Description
Properties
Molecular Formula |
C13H10Br2O |
|---|---|
Molecular Weight |
342.02 g/mol |
IUPAC Name |
1-bromo-3-[(3-bromophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10Br2O/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 |
InChI Key |
NWSSBEJIYNYLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(m-Bromophenyl)methoxy]bromobenzene with key analogs, focusing on structural features, synthesis, reactivity, and applications.
Structural and Electronic Properties
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The dual bromine substituents in this compound enhance electrophilicity, making it highly reactive in Suzuki-Miyaura couplings. However, steric hindrance from the methoxy group can reduce yields compared to 3-bromoanisole .
- Catalytic Compatibility: Unlike 1-bromo-3-phenoxybenzene, which exhibits reduced reactivity due to electron-donating phenoxy groups, this compound is compatible with PEPPSI-type catalysts in C–H functionalization reactions .
Key Research Findings
- Electronic Effects : Electron-withdrawing bromine substituents increase oxidative stability but reduce solubility in polar solvents compared to methoxy analogs .
- Metabolic Pathways : Bromine position influences toxicity; meta-substitution (as in this compound) favors detoxification via dihydrodiol formation over hepatotoxic epoxides .
- Catalytic Performance : Yields in cross-coupling reactions drop by ~20% compared to 3-bromoanisole due to steric hindrance from the benzyl ether group .
Preparation Methods
Ullmann-Type Coupling for Ether Synthesis
Copper-catalyzed coupling of two aryl halides can form the diaryl ether bond. For 3-[(m-Bromophenyl)methoxy]bromobenzene:
-
Synthesis of 3-bromophenylmethanol : Reduce 3-bromoacetophenone (from 3-bromoacetophenone via Grignard addition) to 3-bromophenylmethanol using NaBH4.
-
Conversion to aryl bromide : Treat with PBr3 to form 3-bromophenylmethyl bromide.
-
Coupling with 3-bromophenol : React 3-bromophenylmethyl bromide with 3-bromophenol in the presence of CuI and a base (K2CO3) at 120°C.
Reaction Conditions :
Limitations : Homocoupling byproducts may reduce efficiency.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed approach could link pre-functionalized fragments:
-
Synthesis of boronic ester : Convert 3-bromoanisole to its pinacol boronic ester via Miyaura borylation.
-
Coupling with 1,3-dibromobenzene : React with 1,3-dibromobenzene using Pd(PPh3)4 and Na2CO3 in a toluene/water mixture.
Optimization : Microwave-assisted conditions (100°C, 1 hr) may enhance yields to ~70%.
Grignard Reagent-Based Approaches
Methoxy Group Introduction via Grignard Addition
Adapting CN106518635A’s method for 3-methoxypropiophenone:
-
Form Grignard reagent : React m-bromobromobenzene with Mg and AlCl3 in THF at 30–80°C.
-
Quench with formaldehyde : Add paraformaldehyde to form 3-bromobenzyl alcohol.
-
Methylation : Treat with methyl iodide/K2CO3 to yield 3-bromo(m-methoxy)benzene.
-
Bromination : Use NBS or directed bromination for the second substituent.
Yield Data :
Challenges and Optimization Strategies
Competing Side Reactions
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[(m-Bromophenyl)methoxy]bromobenzene to maximize yield and purity?
Methodological Answer: The synthesis of brominated aryl ethers like this compound typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, analogous compounds are synthesized by reacting bromobenzyl alcohols with diols or phenols in the presence of a base (e.g., KCO) under controlled temperature (60–80°C) and anhydrous conditions . Key steps include:
- Purification: Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.
- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of bromobenzyl alcohol to diol).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify substituent positions on the aromatic rings. For meta-substituted bromophenyl groups, expect distinct splitting patterns (e.g., doublets of doublets for adjacent protons) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., CHBrO, expected [M+H]+ at ~353.8 m/z) and isotopic patterns due to bromine .
- IR Spectroscopy: Detect C-Br (550–650 cm) and ether C-O (1200–1250 cm) stretches.
Q. How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions: Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to avoid hydrolysis or oxidation .
- Stability Assessment: Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like bromophenols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction pathways for brominated aryl ethers during substitution reactions?
Methodological Answer: Conflicting data on regioselectivity (e.g., para vs. meta substitution) can arise from solvent polarity or catalyst choice. To address this:
Q. What strategies mitigate unexpected byproducts (e.g., dehalogenation) during nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Byproduct Identification: Use GC-MS to detect debrominated products (e.g., 3-methoxyphenyl derivatives) .
- Reaction Optimization:
Q. How can researchers evaluate the potential of this compound as a kinase inhibitor in medicinal chemistry?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, BRAF). Prioritize compounds with docking scores ≤ -8 kcal/mol .
- In Vitro Assays: Test inhibitory activity in kinase assays (e.g., ADP-Glo™) at concentrations of 1–50 µM. Validate selectivity via kinase profiling panels .
Data Contradiction Analysis
Q. How should discrepancies in reported metabolic pathways (e.g., hydroxylation vs. glutathione conjugation) be addressed?
Methodological Answer:
- In Vivo Studies: Administer C-labeled compound to rodents and analyze urine/metabolites via LC-MS. Compare with in vitro microsomal assays (rat/human liver S9 fractions) .
- Mechanistic Probes: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to isolate glutathione-S-transferase (GST)-mediated pathways .
Application-Oriented Questions
Q. What synthetic routes leverage this compound as an intermediate for fluorinated drug candidates?
Methodological Answer:
- Suzuki-Miyaura Coupling: React with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh) catalysis to introduce fluorinated groups .
- Cross-Coupling Follow-Up: Perform subsequent trifluoromethylation using Togni’s reagent (e.g., Umemoto’s reagent) in acetonitrile at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
